![molecular formula C25H29N3O2S B2395467 N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 878052-72-3](/img/structure/B2395467.png)
N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide
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Description
N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H29N3O2S and its molecular weight is 435.59. The purity is usually 95%.
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Scientific Research Applications
Thiophene Analogues and Carcinogenicity Research
Research on thiophene analogues of carcinogenic compounds like benzidine and 4-aminobiphenyl synthesized compounds, including N-(5-phenylthiophen-2-yl)acetamide, evaluated for potential carcinogenicity in vitro, suggests a methodology for assessing new compounds with aromatic rings and thiophene as possible carcinogens (Ashby et al., 1978).
Piperidine Alkaloids in Medicinal Chemistry
A review on the chemistry and pharmacology of Piperidine alkaloids emphasizes their significant medicinal importance and diverse therapeutic applications. This review suggests the importance of piperidine structures in drug research, highlighting the potential for developing new therapeutic profiles by modifying this core structure (Singh et al., 2021).
Pharmacological Activities of Acetamide Derivatives
The pharmacological activities associated with piracetam, an acetamide derivative, indicate a broad range of potential medical applications beyond its well-known nootropic effects. This review provides a framework for understanding how modifications to the acetamide group can influence biological activity and therapeutic efficacy (Dhama et al., 2021).
Synthetic Organic Chemistry Approaches
Studies in synthetic organic chemistry based on the N-Ar axis, including the development of N-acylation reagents and chiral ligands, highlight the importance of structural modifications at the nitrogen and aromatic components of molecules for achieving desired chemical reactivity and selectivity (Kondo & Murakami, 2001).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-10-11-21(19(2)14-18)26-24(29)17-31-23-15-28(22-9-5-4-8-20(22)23)16-25(30)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGKRVOZGXYSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide |
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